molecular formula C33H24N2O3 B11646305 4-[2-(1-Naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl benzoate

4-[2-(1-Naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl benzoate

Cat. No.: B11646305
M. Wt: 496.6 g/mol
InChI Key: OBWAIESSQOQMPR-UHFFFAOYSA-N
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Description

4-[2-(1-Naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl benzoate is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines. This compound is characterized by its unique structure, which includes a naphthyl group, a dihydropyrazolo ring, and a benzoxazinyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-Naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This can be achieved by reacting 2-naphthylamine with an appropriate aldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized using a suitable catalyst.

    Introduction of the phenyl benzoate group: The intermediate is then reacted with phenyl benzoate in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-Naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-[2-(1-Naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(1-Naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2-Naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl benzoate
  • 4-[2-(4-Methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl benzoate
  • 4-[2-(4-Bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl benzoate

Uniqueness

4-[2-(1-Naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl benzoate is unique due to its specific naphthyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C33H24N2O3

Molecular Weight

496.6 g/mol

IUPAC Name

[4-(2-naphthalen-1-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenyl] benzoate

InChI

InChI=1S/C33H24N2O3/c36-33(24-10-2-1-3-11-24)37-25-19-17-23(18-20-25)32-35-30(28-14-6-7-16-31(28)38-32)21-29(34-35)27-15-8-12-22-9-4-5-13-26(22)27/h1-20,30,32H,21H2

InChI Key

OBWAIESSQOQMPR-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)OC(=O)C7=CC=CC=C7

Origin of Product

United States

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